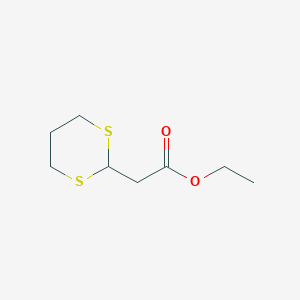![molecular formula C17H30O3 B14478939 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol CAS No. 66188-27-0](/img/structure/B14478939.png)
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, an octahydrocyclopenta[b]pyran ring, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the octahydrocyclopenta[b]pyran ring and the introduction of the methoxy group and the secondary alcohol. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the secondary alcohol play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Octahydrocyclopenta[c]pyridine: Similar core structure but with a nitrogen atom in the ring.
Uniqueness
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and biological activity compared to similar compounds
Properties
CAS No. |
66188-27-0 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(3-methoxyoct-1-enyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ol |
InChI |
InChI=1S/C17H30O3/c1-3-4-5-6-14(19-2)9-7-13-8-11-16-15(13)10-12-17(18)20-16/h7,9,13-18H,3-6,8,10-12H2,1-2H3 |
InChI Key |
TYBPVIMZWJTDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1CCC2C1CCC(O2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


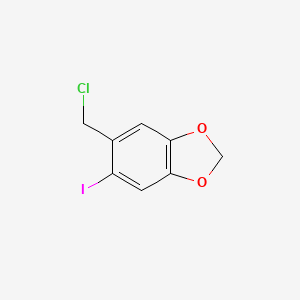
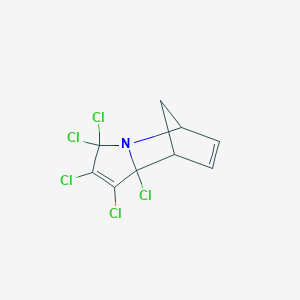
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
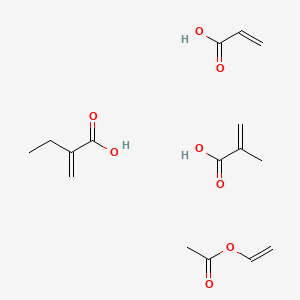
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
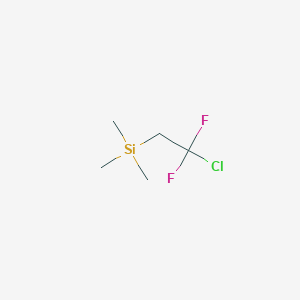

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

